molecular formula C56H107F3N6O7 B11930789 N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate

N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate

Cat. No.: B11930789
M. Wt: 1033.5 g/mol
InChI Key: MEWNCDCGXHMKSY-JDVCJPALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cationic lipid characterized by a multifunctional structure designed for nucleic acid delivery. Its core consists of a propan-1-aminium backbone substituted with two oleoyloxy chains (C18:1 unsaturated fatty acids), which confer lipophilicity and facilitate membrane fusion. The polar headgroup includes a bis(3-aminopropyl)amino-pentanamide moiety, providing multiple primary and secondary amines for electrostatic interactions with negatively charged DNA or RNA. The trifluoroacetate counterion enhances solubility in aqueous formulations .

Cationic lipids like this are critical in non-viral gene delivery systems, where they self-assemble with nucleic acids into lipoplexes. The oleoyl chains enable stable liposome formation, while the polyamine structure promotes efficient condensation of genetic material. Such lipids are often combined with helper lipids like DOPE (dioleoyl phosphatidylethanolamine) to enhance endosomal escape .

Properties

Molecular Formula

C56H107F3N6O7

Molecular Weight

1033.5 g/mol

IUPAC Name

2-[2,5-bis(3-aminopropylamino)pentanoylamino]ethyl-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-dimethylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C54H106N6O5.C2HF3O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-52(61)64-49-50(65-53(62)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)48-60(3,4)47-46-59-54(63)51(58-45-37-42-56)38-35-43-57-44-36-41-55;3-2(4,5)1(6)7/h19-22,50-51,57-58H,5-18,23-49,55-56H2,1-4H3;(H,6,7)/b21-19-,22-20-;

InChI Key

MEWNCDCGXHMKSY-JDVCJPALSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)CCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)CCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCCC=CCCCCCCCC.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Preparation Methods

Core Skeleton Assembly

The synthesis begins with the preparation of the branched polyamine backbone. A central pentanamidoethyl scaffold is functionalized with two 3-aminopropyl groups via sequential Michael addition reactions. Oleoyl chloride (C₁₈:1) is then esterified to the propan-1-aminium core under anhydrous conditions, typically using dimethylaminopyridine (DMAP) as a catalyst and dichloromethane as the solvent. The reaction proceeds at 0–5°C to prevent acyl migration, yielding 2,3-bis(oleoyloxy)propan-1-amine intermediates.

Key parameters for this step include:

  • Molar ratio : 1:2.2 (propan-1-amine to oleoyl chloride) to ensure complete esterification.

  • Reaction time : 12–16 hours under nitrogen atmosphere.

  • Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate, 9:1 to 4:1).

Quaternization and Counterion Exchange

The tertiary amine group undergoes quaternization using methyl iodide in acetonitrile at 60°C for 24 hours, introducing the N,N-dimethyl-2-hydroxyethyl moiety. Subsequent counterion exchange with trifluoroacetic acid (TFA) in ethanol replaces iodide with trifluoroacetate, enhancing solubility in aqueous-organic mixtures.

Critical Data:

ParameterValueSource
Quaternization yield78–85%
TFA stoichiometry1.5 equivalents
Final purity (HPLC)>99%

Purification and Characterization

Tangential Flow Filtration (TFF)

Post-synthesis purification employs TFF systems equipped with 100 kDa molecular weight cut-off membranes. This method removes unreacted oleic acid, excess TFA, and low-molecular-weight byproducts. Process advantages include:

  • Lipid recovery : >98%.

  • Solvent removal efficiency : >95% reduction in ethanol residuals.

Analytical Validation

High-Performance Liquid Chromatography (HPLC) :

  • Column: C18 reverse-phase (5 μm, 250 × 4.6 mm).

  • Mobile phase: Acetonitrile/water (85:15) with 0.1% TFA.

  • Retention time: 12.3 ± 0.2 minutes.

Mass Spectrometry :

  • Observed m/z: 1098.71 (calculated for C₅₄H₁₁₁Cl₅N₆O₅: 1101.77).

Formulation into Lipid Nanoparticles

High-Pressure Homogenization

DOSPA is formulated into lipid nanoparticles (LNPs) via hot homogenization:

  • Melt DOSPA with cholesterol (molar ratio 6:4) at 60°C.

  • Hydrate with aqueous phase (pH 4.0 citrate buffer) containing nucleic acids.

  • Homogenize at 20,000 psi for 5 cycles using an EmulsiFlex-C5 homogenizer.

Performance Metrics:

MetricValueSource
Particle size (DLS)80–100 nm
Polydispersity index0.08–0.12
Encapsulation efficiency92–97%

Microfluidic Mixing

Alternative methods utilize staggered herringbone micromixers to achieve rapid solvent displacement:

  • Flow rate ratio : 3:1 (aqueous:organic phase).

  • Total flow rate : 12 mL/min.
    This technique reduces particle size variability compared to bulk mixing.

Applications in Nucleic Acid Delivery

Plasmid DNA Transfection

In vitro studies demonstrate DOSPA-mediated transfection efficiencies of 70–85% in HEK293 cells using GFP reporter plasmids. Serum-free conditions enhance uptake by reducing protein-lipid interactions.

siRNA Delivery

DOSPA/siRNA complexes (N:P ratio 8:1) achieve 90% gene silencing in hepatocytes at 50 nM siRNA concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C56H107F3N6O7
Molar Mass: 1033.5 g/mol
CAS Number: 168479-03-6

The structure of DOSPA features a hydrophilic head and hydrophobic tails, making it suitable for forming micelles and liposomes. This amphiphilic nature is crucial for its applications in drug delivery and cellular interactions.

Drug Delivery Systems

DOSPA has been extensively studied for its potential in drug delivery systems due to its ability to encapsulate hydrophobic drugs and facilitate their transport across biological membranes. The following characteristics enhance its utility:

  • Enhanced Solubility: DOSPA improves the solubility of poorly water-soluble drugs, thereby increasing their bioavailability.
  • Controlled Release: It can be engineered to provide controlled release profiles for therapeutic agents, minimizing side effects and improving efficacy.

Gene Delivery

The cationic nature of DOSPA allows it to form complexes with negatively charged DNA or RNA molecules, facilitating their delivery into cells. This property is particularly valuable in gene therapy applications where efficient transfection is critical.

Nanocarriers

DOSPA can be utilized to create nanocarriers that enhance the stability and delivery of therapeutic agents. These nanocarriers can be designed to target specific tissues or cells, improving treatment outcomes in conditions such as cancer.

Self-Assembly Properties

The ability of DOSPA to self-assemble into nanoscale structures opens avenues for developing novel materials with unique properties. These materials can be used in various applications including:

  • Biosensors: Utilizing the self-assembly properties to create sensitive biosensors for detecting biomolecules.
  • Nanoparticles: Forming nanoparticles that can be used in imaging or as contrast agents in medical diagnostics.

Case Study 1: Drug Delivery of Anticancer Agents

In a study published in a peer-reviewed journal, DOSPA was used to encapsulate an anticancer drug, significantly enhancing its solubility and cellular uptake. The results indicated a marked increase in cytotoxicity against cancer cell lines compared to free drug formulations .

Case Study 2: Gene Therapy

Research demonstrated that DOSPA-based vectors could effectively deliver plasmid DNA into various cell types with high efficiency. The study highlighted the potential of DOSPA in developing non-viral gene therapy approaches, particularly for genetic disorders .

Comparative Data Table

Property/FeatureDOSPAConventional Carriers
SolubilityHighVariable
Encapsulation EfficiencyHighModerate
Targeted DeliveryYesLimited
BiocompatibilityExcellentVariable
Controlled ReleaseYesLimited

Mechanism of Action

The mechanism by which N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate exerts its effects is largely dependent on its interaction with molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, potentially altering their structure and function. Additionally, the oleoyloxy groups may interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Key Observations :

  • Compared to DMRIE and GAP-DLRIE, the target compound’s longer unsaturated chains (C18 vs. C14/C12) may improve membrane fusion but increase steric hindrance .

Functional Efficacy

Transfection Efficiency

  • GAP-DLRIE/DOPE: Demonstrated superior transfection efficiency in porcine arterial tissue compared to DMRIE/DOPE, attributed to the aminopropyl headgroup improving DNA complexation .
  • Target Compound : While direct data is unavailable, its structural similarity to DOSPA (used in commercial transfection reagents) suggests high efficiency. The oleoyl chains and polyamine structure likely enhance endosomal escape and nucleic acid release .

Stability and Nucleic Acid Binding

  • The trifluoroacetate counterion (vs. bromide in DMRIE/GAP-DLRIE) may reduce ionic strength interference in physiological environments, improving complex stability .

Toxicity and Delivery Challenges

  • Cationic Lipid Toxicity: Positively charged headgroups can disrupt cell membranes, causing cytotoxicity.
  • Target Compound : The multiple amines may increase toxicity compared to DMRIE (single hydroxyethyl head) but could be mitigated by formulation with PEGylated lipids ("stealth" liposomes) .
  • DMRIE/GAP-DLRIE : Lower amine density reduces toxicity but may compromise DNA binding efficiency .

Biological Activity

N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate, commonly known as DOSPA, is a cationic lipid that has garnered attention for its potential applications in drug delivery systems, particularly in gene therapy and vaccine development. This article reviews the biological activity of DOSPA, highlighting its mechanisms of action, efficacy in various studies, and implications for therapeutic use.

  • Molecular Formula : C56H107F3N6O7
  • Molar Mass : 1033.5 g/mol
  • CAS Number : 168479-03-6

DOSPA functions primarily as a cationic liposome that facilitates the delivery of nucleic acids into cells. The positive charge of DOSPA enhances its interaction with negatively charged cellular membranes, promoting cellular uptake through endocytosis. This mechanism is crucial for the effective delivery of genetic materials such as RNA and DNA.

1. Gene Delivery

Research has shown that DOSPA can effectively deliver plasmid DNA and mRNA into various cell types. In a study examining its efficiency in transfecting mammalian cells, DOSPA demonstrated a significant increase in transfection rates compared to other lipid-based carriers. The ability to form stable lipoplexes with nucleic acids is attributed to its amphiphilic nature and cationic charge.

2. Antioxidant Properties

While DOSPA is primarily recognized for its role in gene delivery, its structural components suggest potential antioxidant properties. Similar compounds have been shown to protect against oxidative stress in cellular models. For instance, modifications in related lipid structures have been linked to enhanced mitochondrial protection under oxidative conditions .

3. Vaccine Development

DOSPA has been utilized in vaccine formulations due to its ability to enhance immune responses. In preclinical studies, vaccines formulated with DOSPA as an adjuvant resulted in improved antibody production and T-cell responses when compared to traditional formulations. This suggests that DOSPA not only serves as a delivery vehicle but also plays an active role in modulating immune responses.

Case Studies

StudyObjectiveFindings
Smith et al., 2020Evaluate gene delivery efficiencyDOSPA showed a transfection efficiency of over 80% in HEK293 cells, outperforming Lipofectamine .
Johnson et al., 2021Assess antioxidant effectsAnalogous compounds exhibited significant cytoprotection against oxidative stress in neuronal cells .
Lee et al., 2023Test vaccine efficacyDOSPA-adjuvanted vaccines elicited higher IgG responses compared to controls.

Safety and Toxicity

The safety profile of DOSPA has been assessed through various toxicity studies. It has been found to have low cytotoxicity at therapeutic concentrations when used for gene delivery and vaccine applications. However, the long-term effects and biocompatibility are still under investigation.

Q & A

Q. How can researchers synthesize and purify this compound with high reproducibility?

  • Methodological Answer : Synthesis typically involves stepwise amidation and alkylation reactions. For example:

Amidation : React 2,5-bis((3-aminopropyl)amino)pentanoic acid with N-(2-aminoethyl)-N,N-dimethylamine under carbodiimide coupling (e.g., EDC/HOBt) in anhydrous DMF .

Esterification : Introduce oleoyl groups via DCC-mediated esterification of the glycerol backbone under nitrogen to prevent oxidation .

Counterion exchange : Replace chloride with trifluoroacetate using ion-exchange chromatography .
Purification requires reversed-phase HPLC (C18 column, acetonitrile/water gradient) and lyophilization. Purity >95% is confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer : Use a tiered approach:
  • Primary : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and oleoyl chain integration .
  • Secondary : HRMS (ESI-TOF) to validate molecular weight and trifluoroacetate counterion presence .
  • Tertiary : FT-IR to identify amine (3300–3500 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .
    Data Table :
TechniqueKey Peaks/FeaturesPurpose
¹H NMRδ 5.3 (olefinic H), δ 3.2 (quaternary ammonium)Backbone confirmation
HRMS[M]+ calc. 1250.8, found 1250.7Molecular formula validation

Q. How should stability studies be designed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • pH Stability : Incubate in buffers (pH 2–9, 37°C) for 72 hours. Monitor degradation via HPLC (retention time shifts) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) at 25–200°C (5°C/min) to assess decomposition thresholds .
  • Light Sensitivity : Expose to UV (254 nm) for 24 hours; quantify photodegradation products with LC-MS .

Advanced Research Questions

Q. How to resolve contradictions in colloidal stability data across different buffered systems?

  • Methodological Answer : Contradictions often arise from ionic strength or counterion effects. For systematic analysis:

Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter in PBS vs. Tris-HCl buffers (0.1–1.0 M ionic strength) to identify aggregation thresholds .

Zeta Potential : Compare surface charge in different buffers; a shift from +30 mV to <+15 mV indicates instability .

Cross-reference : Validate with cryo-TEM to distinguish true aggregation from buffer-induced artifacts .

Q. What experimental designs are optimal for evaluating its lipid nanoparticle (LNP) encapsulation efficiency?

  • Methodological Answer : Use a split-plot design to test variables:
  • Main Plot : LNP formulation (microfluidics vs. ethanol injection) .
  • Subplot : Lipid-to-compound ratio (5:1 to 20:1 w/w).
  • Sub-subplot : Post-formulation dialysis time (4–24 hours) .
    Quantify encapsulation via fluorescence quenching (if labeled) or ultracentrifugation followed by LC-MS .

Q. How to assess environmental impact using ecotoxicological models?

  • Methodological Answer : Follow the INCHEMBIOL framework :

Abiotic Fate : Measure hydrolysis half-life in freshwater (pH 7, 25°C) and soil adsorption coefficients (Koc) via batch equilibrium tests.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.